2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile
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Overview
Description
2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile is a chemical compound belonging to the class of heterocyclic compounds. It features a pyridazin ring fused with a thiophene ring, making it a unique and interesting molecule for various scientific applications.
Mechanism of Action
Target of Action
It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on c-2 of these compounds can participate in a variety of condensation and substitution reactions . This suggests that the compound may interact with its targets through these mechanisms, leading to the formation of various heterocyclic compounds .
Biochemical Pathways
The compound’s potential to form various heterocyclic compounds suggests that it may influence a range of biochemical pathways .
Pharmacokinetics
The compound’s solubility in most organic solvents but insolubility in water may influence its absorption and distribution in the body.
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide suggest that this compound may have a wide range of effects .
Action Environment
The compound’s storage temperature is recommended to be between 28°c , suggesting that temperature may play a role in maintaining its stability.
Biochemical Analysis
Biochemical Properties
It’s possible that this compound could interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Potential mechanisms could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
No studies have been reported on the effects of different dosages of this compound in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is not currently available .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Heterocyclization: This involves the cyclization of appropriate precursors containing thiophene and pyridazin moieties.
Condensation Reactions: These reactions typically involve the condensation of a suitable diketone with thiophen-2-yl hydrazine.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: Potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid: A closely related compound with a carboxylic acid group instead of a nitrile group.
2-Thiopheneglyoxylic acid: Another thiophene derivative with different functional groups.
Uniqueness: 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile is unique due to its specific combination of the pyridazin and thiophene rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDVMWCIWJWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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